Zonisamide-d4

Stable Isotope Labeling Analytical Chemistry Quality Control

Unlabeled zonisamide cannot be distinguished from the analyte in LC-MS/MS, making accurate therapeutic drug monitoring impossible. Zonisamide-d4 eliminates this issue as a stable isotope-labeled internal standard. Its +4 Da mass shift (m/z ~216) enables independent MS channel monitoring without ion suppression, while identical physicochemical properties ensure precise correction for extraction recovery and instrument variability. Key advantages: i) Enables validated quantification of zonisamide in serum/plasma for pharmacokinetic ANDA studies. ii) Compatible with multi-analyte UPLC-MS/MS panels for up to 13 antiepileptic drugs. iii) Supplied with regulatory-compliant characterization data for QC in commercial production and stability testing.

Molecular Formula C8H8N2O3S
Molecular Weight 216.25 g/mol
CAS No. 1020720-04-0
Cat. No. B562152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZonisamide-d4
CAS1020720-04-0
Synonyms1,2-(Benzisoxazole-d4)-3-methanesulfonamide;  3-(Sulfamoylmethyl)-1,2-benzisoxazole-d4;  AD 810-d4;  Aleviatin-d4;  Excegran-d4;  PD 110843-d4;  Zonegran-d4; 
Molecular FormulaC8H8N2O3S
Molecular Weight216.25 g/mol
Structural Identifiers
InChIInChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i1D,2D,3D,4D
InChIKeyUBQNRHZMVUUOMG-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zonisamide-d4: Stable Isotope Internal Standard


Zonisamide-d4 is a deuterium-labeled analog of the antiepileptic drug zonisamide, featuring four deuterium atoms in place of hydrogen atoms on the benzisoxazole ring . With a molecular formula of C8H4D4N2O3S and a molecular weight of 216.25 g/mol, it serves as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications . The compound maintains identical biological activity to the unlabeled parent drug, inhibiting carbonic anhydrase with Ki values of 35.2 nM (hCA II) and 20.6 nM (hCA V), while offering the analytical advantage of a distinct mass difference for precise quantification .

Necessity of Zonisamide-d4 in LC-MS/MS


In LC-MS/MS therapeutic drug monitoring (TDM) and pharmacokinetic studies, unlabeled zonisamide and Zonisamide-d4 are not interchangeable. The core requirement for accurate quantification is an internal standard that co-elutes with the analyte but possesses a distinct mass-to-charge ratio (m/z) to avoid ion suppression or enhancement effects [1]. Unlabeled zonisamide (m/z ~212) cannot be distinguished from the analyte of interest, rendering it useless as an internal standard. Zonisamide-d4 (m/z ~216) provides a +4 Da mass shift, enabling the mass spectrometer to independently monitor both the analyte and internal standard channels without interference . Furthermore, the deuterium label confers nearly identical physicochemical properties—including extraction recovery, ionization efficiency, and chromatographic retention—ensuring that Zonisamide-d4 precisely corrects for variability in sample preparation and instrument response, a capability absent in unlabeled material [2].

Zonisamide-d4 vs. Unlabeled: Key Differentiators


Isotopic Enrichment and Purity

Zonisamide-d4 exhibits high isotopic enrichment (≥98% 2H) and chemical purity (99.38%), which are essential for minimizing isotopic cross-talk and ensuring accurate quantification [1]. In contrast, unlabeled zonisamide has a natural deuterium abundance of only 0.0156% and typical purity levels ranging from 98% to 99.94% depending on the supplier . The high isotopic enrichment directly reduces background signal in the internal standard channel, lowering the limit of quantification and improving assay precision.

Stable Isotope Labeling Analytical Chemistry Quality Control

Molecular Mass Differentiation

Zonisamide-d4 possesses a molecular weight of 216.25 g/mol, which is +4.02 Da higher than unlabeled zonisamide (212.23 g/mol) . This mass difference allows for baseline separation of the analyte and internal standard in the mass analyzer, a prerequisite for accurate quantification in LC-MS/MS methods. In validated clinical assays, this mass shift enables monitoring of distinct MRM transitions for the analyte and internal standard without chromatographic separation, reducing run time and increasing throughput [1].

Mass Spectrometry Bioanalysis Pharmacokinetics

Validated Internal Standard Performance

Zonisamide-d4 is explicitly designated for use as an internal standard for the quantification of zonisamide by GC-MS or LC-MS . In validated UPLC-MS/MS methods for therapeutic drug monitoring of antiepileptic drugs, the use of deuterated internal standards (including Zonisamide-d4) enabled linear calibration across analytical measurement ranges with R² values between 0.994 and 1.000, and inter-assay imprecision (CV) < 15% at all quality control levels [1]. The lower limit of quantification (LOQ) for zonisamide in whole blood using this methodology was 1.59 µg/mL, demonstrating the practical utility of the deuterated internal standard in routine clinical assays [1].

Therapeutic Drug Monitoring LC-MS/MS Validation Clinical Chemistry

Regulatory Compliance for ANDA

Zonisamide-d4 is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. This distinguishes it from research-grade unlabeled zonisamide, which may lack the full documentation and traceability required for regulatory submissions. The product can be further traced against pharmacopeial standards (USP or EP) upon request [1].

Regulatory Science Quality Control Generic Drug Development

Zonisamide-d4 Application Scenarios


Zonisamide Therapeutic Drug Monitoring

Zonisamide-d4 is used as an internal standard in validated LC-MS/MS methods for quantifying zonisamide in human serum or plasma. The +4 Da mass shift enables precise measurement of drug concentrations, ensuring that patients remain within the therapeutic window (typically 10–40 µg/mL) while minimizing the risk of toxicity or subtherapeutic dosing [1].

Pharmacokinetic and Bioequivalence Studies

In ANDA submissions, Zonisamide-d4 serves as a stable isotope-labeled internal standard for pharmacokinetic studies comparing generic zonisamide formulations to the reference listed drug. The high isotopic enrichment (≥98% 2H) minimizes interference and ensures accurate determination of Cmax, Tmax, AUC, and elimination half-life .

Multi-Analyte AED Panel Development

Zonisamide-d4 is compatible with multi-analyte UPLC-MS/MS panels that simultaneously measure up to 13 antiepileptic drugs. This enables clinical laboratories to consolidate testing workflows, reduce sample volume requirements, and lower per-test costs without compromising analytical accuracy [1].

Quality Control and Stability Testing

As a reference standard supplied with regulatory-compliant characterization data, Zonisamide-d4 is employed in quality control laboratories to monitor zonisamide potency, impurity profiles, and degradation products during commercial production and stability studies [2].

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